molecular formula C15H13Cl2N3OS2 B2973781 3-[3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole CAS No. 343375-94-0

3-[3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole

Cat. No. B2973781
CAS RN: 343375-94-0
M. Wt: 386.31
InChI Key: FWYLPZHZJQXRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a triazole ring, a methoxy group, and a methylsulfanyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the potentially aromatic thiophene and triazole rings could affect its solubility, reactivity, and other properties .

Scientific Research Applications

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial properties of 1,2,4-triazole derivatives. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including compounds similar in structure to the specified chemical, demonstrating good or moderate antimicrobial activities against test microorganisms Molecules. These findings suggest the potential of such compounds in developing new antimicrobial agents.

Corrosion Inhibition

The derivatives of 1,2,4-triazole have been extensively studied for their corrosion inhibition properties. Elbelghiti et al. (2016) investigated two 3,5-bis(disubstituted)-4-amino-1,2,4-triazole derivatives for mild steel corrosion inhibition in acidic media. The study demonstrated that these derivatives are effective corrosion inhibitors, highlighting their practical applications in protecting metals against corrosion Journal of Molecular Liquids.

Cancer Research

In the context of cancer research, Karayel (2021) conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, using density functional theory and molecular docking. This study provided insights into the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of these compounds Structural Chemistry. Such research underscores the potential of 1,2,4-triazole derivatives in developing novel cancer therapeutics.

Photocatalytic Degradation of Contaminants

Shi et al. (2020) explored the use of copper(I) mixed-triazolate frameworks for the photocatalytic degradation of organic pollutants in water, demonstrating enhanced degradation efficiencies Journal of hazardous materials. This study highlights the potential environmental applications of triazole derivatives in water treatment processes.

Future Directions

Research into compounds with similar structures could lead to the development of new drugs or materials. For example, compounds containing thiophene rings are being investigated for their potential use in organic electronics .

properties

IUPAC Name

3-[3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3OS2/c1-20-14(18-19-15(20)22-2)13-12(5-6-23-13)21-8-9-3-4-10(16)7-11(9)17/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYLPZHZJQXRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.